molecular formula C6H10N2O3 B6251726 3-(2-oxoimidazolidin-4-yl)propanoic acid CAS No. 45967-46-2

3-(2-oxoimidazolidin-4-yl)propanoic acid

Cat. No.: B6251726
CAS No.: 45967-46-2
M. Wt: 158.16 g/mol
InChI Key: WGSARLXMHGAQDT-UHFFFAOYSA-N
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Description

3-(2-oxoimidazolidin-4-yl)propanoic acid is an organic compound with a molecular formula of C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . This compound features an imidazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms, attached to a propanoic acid moiety. It is of significant interest in various fields of research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxoimidazolidin-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N-carbamoyl-β-alanine with phosgene or triphosgene, which facilitates the formation of the imidazolidinone ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. Techniques such as recrystallization from suitable solvents or chromatographic methods are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of hydroxyimidazolidinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen functionalities, while reduction can produce hydroxyimidazolidinone derivatives.

Scientific Research Applications

3-(2-oxoimidazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-(2-oxoimidazolidin-4-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The imidazolidinone ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and stability.

Comparison with Similar Compounds

3-(2-oxoimidazolidin-4-yl)propanoic acid can be compared with other imidazolidinone derivatives, such as:

    2-oxoimidazolidine-4-carboxylic acid: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.

    4-hydroxyimidazolidin-2-one: Contains a hydroxyl group instead of an oxo group, resulting in different reactivity and applications.

    5-methylimidazolidin-2-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

45967-46-2

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

3-(2-oxoimidazolidin-4-yl)propanoic acid

InChI

InChI=1S/C6H10N2O3/c9-5(10)2-1-4-3-7-6(11)8-4/h4H,1-3H2,(H,9,10)(H2,7,8,11)

InChI Key

WGSARLXMHGAQDT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)N1)CCC(=O)O

Purity

95

Origin of Product

United States

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